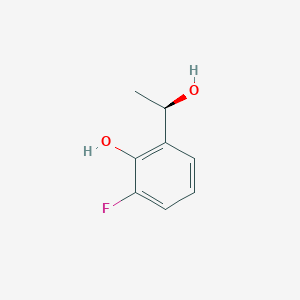![molecular formula C11H14ClFN2 B13603535 1-[(2-Chloro-5-fluorophenyl)methyl]piperazine](/img/structure/B13603535.png)
1-[(2-Chloro-5-fluorophenyl)methyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Chloro-5-fluorophenyl)methyl]piperazine is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a 2-chloro-5-fluorophenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[(2-Chloro-5-fluorophenyl)methyl]piperazine can be synthesized through several methods. One common approach involves the reaction of 2-chloro-5-fluorobenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(2-Chloro-5-fluorophenyl)methyl]piperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Substituted piperazine derivatives.
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Aplicaciones Científicas De Investigación
1-[(2-Chloro-5-fluorophenyl)methyl]piperazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including receptors and enzymes.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-[(2-Chloro-5-fluorophenyl)methyl]piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
1-(2-Fluorophenyl)piperazine: Similar structure but lacks the chlorine atom.
1-(2-Chlorophenyl)piperazine: Similar structure but lacks the fluorine atom.
Uniqueness: 1-[(2-Chloro-5-fluorophenyl)methyl]piperazine is unique due to the presence of both chlorine and fluorine atoms in the phenyl ring, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C11H14ClFN2 |
|---|---|
Peso molecular |
228.69 g/mol |
Nombre IUPAC |
1-[(2-chloro-5-fluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C11H14ClFN2/c12-11-2-1-10(13)7-9(11)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2 |
Clave InChI |
KROJQDMJNWUQSF-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CC2=C(C=CC(=C2)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Difluoro-1-[4-methoxy-3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13603456.png)



![1-[(2-Bromo-5-methoxyphenyl)methyl]piperazine](/img/structure/B13603486.png)

![Tert-butyl3a-(fluorosulfonyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13603498.png)



![(s)-2-Amino-2-(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)ethan-1-ol](/img/structure/B13603521.png)



